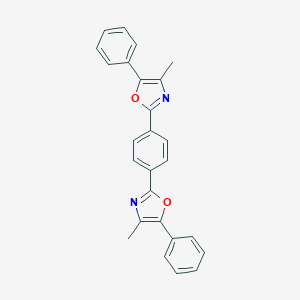

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-[4-(4-methyl-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O2/c1-17-23(19-9-5-3-6-10-19)29-25(27-17)21-13-15-22(16-14-21)26-28-18(2)24(30-26)20-11-7-4-8-12-20/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDFXDUAENINOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)C3=NC(=C(O3)C4=CC=CC=C4)C)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062830 | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to yellow-green solid; [Acros Organics MSDS] | |

| Record name | Dimethyl-POPOP | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3073-87-8 | |

| Record name | Dimethyl-POPOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl-popop | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene, commonly referred to by its acronym DMPOPOP, is a highly efficient organic scintillator. Its molecular architecture, characterized by a central benzene ring flanked by two 4-methyl-5-phenyloxazole moieties, imparts exceptional photophysical properties. This guide provides a comprehensive technical overview of DMPOPOP, including its chemical structure, synthesis, physicochemical and photophysical properties, and its primary application as a wavelength shifter in scintillation counting.

Chemical Structure and Identification

DMPOPOP is a symmetrical molecule featuring a p-phenylene core linking two oxazole rings, each substituted with a methyl and a phenyl group. This structure gives rise to a conjugated π-system responsible for its characteristic fluorescence.

Caption: Chemical structure of this compound (DMPOPOP).

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | DMPOPOP, Dimethyl-POPOP, Oxazole, 2,2'-(1,4-phenylene)bis[4-methyl-5-phenyl- |

| CAS Number | 3073-87-8[1] |

| Molecular Formula | C₂₆H₂₀N₂O₂[1][2] |

| Molecular Weight | 392.45 g/mol [2] |

| InChI | InChI=1S/C26H20N2O2/c1-17-21(23-13-7-3-8-14-23)29-25(27-17)19-9-11-20(12-10-19)26-28-18(2)22(30-26)24-15-5-4-6-16-24/h3-16H,1-2H3 |

| SMILES | Cc1nc(c(o1)c2ccc(cc2)c3nc(c(o3)C)c4ccccc4)c5ccccc5 |

Physicochemical Properties

DMPOPOP is a yellow crystalline solid that exhibits a characteristic blue fluorescence.[2] It is stable under normal laboratory conditions and is incompatible with strong oxidizing agents.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Yellow needles with a blue fluorescence[2] |

| Melting Point | 233-235 °C |

| Boiling Point | 571.7 °C at 760 mmHg (estimated)[2] |

| Density | 1.17 g/cm³[2] |

| Solubility | Insoluble in water; soluble in many organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[3] |

Synthesis of DMPOPOP

The synthesis of this compound can be achieved through a multi-step process. A common approach involves the Robinson-Gabriel synthesis, which is a classic method for the formation of oxazole rings.

General Robinson-Gabriel Synthesis Workflow

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[3] The general steps are:

-

Acylation: An α-amino ketone is acylated to form the corresponding α-acylamino ketone.

-

Cyclodehydration: The α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the oxazole ring.

Caption: General workflow of the Robinson-Gabriel synthesis for oxazoles.

Experimental Protocol for a Related Compound (POPOP)

Step 1: Synthesis of the Intermediate

-

2-Aminoacetophenone is reacted with terephthaloyl dichloride in an appropriate solvent.

Step 2: Cyclization to form POPOP

-

The intermediate from Step 1 is treated with concentrated sulfuric acid to facilitate the formation of the two oxazole rings.

Spectroscopic and Photophysical Properties

The extended π-conjugation in DMPOPOP gives rise to its characteristic absorption and fluorescence properties, making it an excellent scintillator.

Spectroscopic Data

Table 3: Spectroscopic Properties

| Spectroscopic Technique | Key Features |

| UV-Vis Absorption | Maximum absorption (λ_max) in cyclohexane is approximately 362 nm. |

| Fluorescence Emission | Maximum emission (λ_em) in cyclohexane is approximately 419 nm. |

| ¹H NMR | Expected to show signals for the aromatic protons on the central benzene ring and the phenyl substituents, as well as a singlet for the methyl groups. |

| ¹³C NMR | Will exhibit distinct signals for the different carbon environments within the molecule, including the aromatic rings and the methyl groups. |

| FTIR | Characteristic peaks are expected for C=N and C-O stretching within the oxazole rings, as well as C-H and C=C stretching from the aromatic components. |

Photophysical Properties

DMPOPOP's primary function as a wavelength shifter stems from its high fluorescence quantum yield and large Stokes shift.

Table 4: Photophysical Properties

| Property | Value |

| Fluorescence Quantum Yield (Φ_F) | High (specific value for DMPOPOP not cited, but the related POPOP has a quantum yield of 0.93 in cyclohexane).[4] |

| Fluorescence Lifetime (τ_F) | Approximately 1.25 ns in deoxygenated cyclohexane at 20°C. |

| Molar Absorptivity (ε) | High (specific value for DMPOPOP not cited, but the related POPOP has a molar absorptivity of 47,000 M⁻¹cm⁻¹ at 359 nm in cyclohexane).[4] |

| Stokes Shift | Approximately 57 nm. |

Application in Scintillation Counting

DMPOPOP is a cornerstone in the field of scintillation detection, where it functions as a secondary scintillator, or wavelength shifter.

Mechanism of Action

In a typical plastic or liquid scintillator, a primary scintillator (such as PPO, 2,5-diphenyloxazole) is present in a higher concentration.

-

Primary Excitation: Ionizing radiation interacts with the solvent or polymer matrix, leading to the excitation of the primary scintillator molecules.

-

Primary Emission: The excited primary scintillator molecules rapidly relax to their ground state, emitting photons in the near-UV region.

-

Energy Transfer (FRET): The emitted photons from the primary scintillator are absorbed by the DMPOPOP molecules. This non-radiative energy transfer process is known as Förster Resonance Energy Transfer (FRET). For efficient FRET to occur, there must be a significant overlap between the emission spectrum of the primary scintillator (donor) and the absorption spectrum of the secondary scintillator (acceptor).

-

Secondary Emission: The excited DMPOPOP molecules then fluoresce, emitting photons at a longer wavelength (in the blue region of the visible spectrum). This shifted wavelength is better matched to the spectral sensitivity of photomultiplier tubes (PMTs), which are commonly used to detect the scintillation light.

Caption: Simplified workflow of the scintillation process involving DMPOPOP as a wavelength shifter.

Jablonski Diagram for DMPOPOP

The photophysical processes involved in the function of DMPOPOP can be visualized using a Jablonski diagram.

Caption: A generic Jablonski diagram illustrating the electronic transitions in a fluorescent molecule like DMPOPOP.

Safety and Handling

DMPOPOP should be handled with care in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.

Table 5: Safety Information

| Hazard | Precaution |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area. |

| Skin Contact | Avoid contact with skin. Wear suitable protective clothing and gloves. |

| Eye Contact | Avoid contact with eyes. Wear safety glasses. |

| Ingestion | Do not ingest. |

Conclusion

This compound (DMPOPOP) is a vital component in the field of radiation detection due to its exceptional properties as a wavelength shifter. Its synthesis, while requiring multiple steps, yields a highly fluorescent compound with a significant Stokes shift and high quantum efficiency. Understanding the chemical structure, photophysical properties, and mechanism of action of DMPOPOP is crucial for researchers and scientists working in drug development, nuclear physics, and materials science, where scintillation counting is a key analytical technique.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl-POPOP. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). 1,4-Bis-2-(4-methyl-5-phenyloxazolyl)benzene. Retrieved from [Link]

-

PhotochemCAD. (n.d.). B. Oligophenylenes B10. 1,4-Bis(5-phenyl-2-oxazolyl)benzene, [POPOP]. Retrieved from [Link]

- Moosavi, M., Moosavi, Y., & Gholami, A. (2012). Synthesis of POPOP, a Scintillator Used In The Nuclear Radiation Detectors. Journal of Advanced Defense Science & Technology, 3(1), 5-11.Journal of Advanced Defense Science & Technology*, 3(1), 5-11.

Sources

An In-depth Technical Guide to the Synthesis of Dimethyl-POPOP

Introduction: The Significance of Dimethyl-POPOP in Scintillation and Beyond

Dimethyl-POPOP, chemically known as 1,4-bis(4-methyl-5-phenyl-2-oxazolyl)benzene, is a highly efficient organic scintillator.[1][2] It plays a crucial role as a secondary scintillator or wavelength shifter in various radiation detection and fluorescence applications.[1][3] Its primary function is to absorb the shorter wavelength light emitted by a primary scintillator and re-emit it at a longer, more easily detectable wavelength, typically in the violet-blue region of the spectrum. This process enhances the sensitivity and efficiency of scintillation cocktails and plastic scintillators.[1] The methylated analog of POPOP (1,4-bis(5-phenyl-2-oxazolyl)benzene), Dimethyl-POPOP, exhibits favorable properties such as high fluorescence quantum yield and good solubility in common organic solvents, making it a valuable tool for researchers and professionals in nuclear science, high-energy physics, and medical imaging. This guide provides a comprehensive overview of the synthetic pathways to Dimethyl-POPOP, offering detailed protocols and mechanistic insights for its preparation in a laboratory setting.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of Dimethyl-POPOP, much like its parent compound POPOP, predominantly follows the principles of the Robinson-Gabriel synthesis, which involves the formation of an oxazole ring from a 2-acylamino-ketone precursor.[4][5] Two primary, field-proven methodologies have emerged for the construction of the bis-oxazole core of Dimethyl-POPOP: a sequential two-step synthesis and a more direct one-pot approach. The choice between these pathways often depends on the desired scale, purity requirements, and available laboratory equipment.

A comparative analysis of these two prominent methods reveals a trade-off between procedural simplicity and reaction efficiency.

| Parameter | Method 1: Two-Step Synthesis via Intermediate | Method 2: One-Pot Polyphosphoric Acid (PPA) Catalyzed Synthesis |

| Starting Materials | 2-Amino-1-phenylpropan-1-one, Terephthaloyl dichloride | 2-Amino-1-phenylpropan-1-one, Terephthalic acid |

| Catalyst/Reagent | Concentrated Sulfuric Acid (for cyclization) | Polyphosphoric Acid (PPA) |

| Reaction Time | Step 1: 2-3 hours; Step 2: 1-2 hours | 4-6 hours |

| Reaction Temperature | Step 1: 0-25°C; Step 2: ~100°C | 180-200°C |

| Reported Yield | ~85-90% (by analogy to POPOP)[6] | ~75-80% (by analogy to POPOP)[6] |

| Purity | High, requires recrystallization[6] | Good, requires purification[6] |

| Key Advantages | High yield, relatively pure product.[6] | One-pot procedure simplifies the process.[6] |

| Key Disadvantages | Two-step process, use of corrosive H₂SO₄.[6] | High reaction temperature, viscous reaction medium.[6] |

Method 1: The Two-Step Synthesis - A High-Yield, Controlled Approach

This classic approach involves the initial formation of a diamide intermediate, followed by a cyclodehydration reaction to yield the final Dimethyl-POPOP product. This method offers excellent control over the reaction and generally results in a higher yield of a purer product compared to the one-pot synthesis.[6]

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate N,N'-(terephthaloylbis(1-oxo-1-phenylpropane-2,1-diyl))bis(benzamide)

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1-phenylpropan-1-one (2 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Addition of Terephthaloyl Chloride: Slowly add a solution of terephthaloyl chloride (1 equivalent) in the same anhydrous solvent to the cooled solution with continuous, vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Isolation of Intermediate: The resulting precipitate, the diamide intermediate, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Step 2: Cyclization to Dimethyl-POPOP

-

Reaction Setup: Add the dried intermediate to a flask containing concentrated sulfuric acid.

-

Heating: Heat the mixture to approximately 100°C and maintain this temperature for 1-2 hours with stirring.

-

Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

-

Isolation and Washing: The precipitated crude Dimethyl-POPOP is collected by filtration and washed thoroughly with water until the filtrate is neutral. Subsequently, wash with a small amount of ethanol.

-

Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pale yellow to yellow-green needles.[3]

Causality Behind Experimental Choices

-

Anhydrous Conditions: The use of an anhydrous solvent in the first step is critical to prevent the hydrolysis of the highly reactive terephthaloyl chloride.

-

Low-Temperature Addition: The slow addition of terephthaloyl chloride at low temperatures helps to control the exothermic reaction and minimize the formation of side products.

-

Sulfuric Acid as a Cyclodehydrating Agent: Concentrated sulfuric acid acts as a powerful dehydrating agent in the second step, facilitating the intramolecular cyclization to form the two oxazole rings.

-

Pouring onto Ice: This step serves to both quench the reaction and precipitate the water-insoluble Dimethyl-POPOP, while also diluting the highly corrosive sulfuric acid.

Caption: Logical flow of the one-pot Dimethyl-POPOP synthesis.

Product Characterization: Ensuring Purity and Identity

The successful synthesis of Dimethyl-POPOP should be confirmed through various analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₂₆H₂₀N₂O₂ | [7] |

| Molecular Weight | 392.44 g/mol | [7] |

| Appearance | Pale yellow to yellow-green powder/needles | [3][7] |

| Melting Point | 231 - 234 °C | [7] |

Further characterization can be performed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized Dimethyl-POPOP by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the Dimethyl-POPOP molecule, such as the C=N and C-O bonds of the oxazole ring and the aromatic C-H bonds.

Conclusion: A Versatile Scintillator within Reach

The synthesis of Dimethyl-POPOP is an accessible process for a well-equipped organic chemistry laboratory. The choice between the two-step and one-pot methods will depend on the specific needs of the researcher, with the former offering higher yields and purity and the latter providing a more streamlined workflow. By carefully following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce high-quality Dimethyl-POPOP for a wide range of applications in scintillation counting, fluorescence studies, and beyond.

References

-

Moosavi, M., Moosavi, Y., & Gholami, A. (2012). Synthesis of POPOP, a Scintillator Used In The Nuclear Radiation Detectors. Journal of Advanced Defense Science & Technology, 3(1), 5-11. [Link]

-

Le, J. C.-D., & Pagenkopf, B. L. (2004). A new class of substituted aryl bis(oxazoline) ligands for highly enantioselective copper-catalyzed asymmetric aldol addition of dienolsilane to pyruvate and glyoxylate esters. Organic Letters, 6(22), 4097–4099. [Link]

- Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(4), M1444. [Link]

- Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.

-

PubChem. (n.d.). Dimethyl-POPOP. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl)benzene. Retrieved from [Link]

- Moosavi, M., Moosavi, Y., & Gholami, A. (2012). Synthesis of POPOP, a Scintillator Used In The Nuclear Radiation Detectors. Journal of Advanced Defense Science & Technology, 3(1), 5-11.

- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

- Google Patents. (n.d.). US10364324B2 - Poly(2,6-dimethyl-1,4-phenylene-oxide) derivatives with sulfonyl pendant groups and methods therefor.

-

Alpha Chemika. (n.d.). DIMETHYL POPOP Scintillation grade. Retrieved from [Link]

- Google Patents. (n.d.). US20070249855A1 - Novel direct process.

-

UCL Discovery. (2016). Synthesis and photostability of 1,4-bis(5-phenyloxazol-2-yl)benzene - (POPOP) structural isomers and their trimethylsilyl derivatives. Retrieved from [Link]

-

ResearchGate. (2021). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(imidazol-1-yl)benzene–terephthalic acid (1/1). Retrieved from [Link]

- Google Patents. (n.d.). CN105939988A - Process of production of 2,5-dimethylphenol.

-

MDPI. (2022). Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(4,5-dihydro-1H-imidazol-2-yl)benzene-terephthalic acid-water (1/1/4). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzonitrile, also known as vanillonitrile, is a versatile organic compound with the CAS number 4421-08-3.[1][2] Structurally, it is a benzonitrile substituted with a hydroxyl and a methoxy group, making it a valuable intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[2] Its functional groups provide reactive sites for various chemical transformations, including etherification, esterification, and hydrolysis or reduction of the nitrile group.[2] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the core physical properties of 4-Hydroxy-3-methoxybenzonitrile, supported by experimental data and detailed methodologies for their determination.

Molecular and Chemical Identity

| Identifier | Value | Source |

| Chemical Name | 4-Hydroxy-3-methoxybenzonitrile | [1] |

| Common Name | Vanillonitrile | [3] |

| CAS Number | 4421-08-3 | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1] |

| InChI | InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 | [1] |

| SMILES | COC1=C(C=CC(=C1)C#N)O | [1] |

Core Physical Properties

The physical state of 4-Hydroxy-3-methoxybenzonitrile at ambient temperature is a white to light yellow or beige crystalline powder.[3][4] This appearance is a key identifier in a laboratory setting.

Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid. For 4-Hydroxy-3-methoxybenzonitrile, the literature values are consistently reported in the range of 85-89 °C .[4][5]

| Melting Point Range (°C) | Source |

| 85-87 | |

| 86-89 | [3] |

| 85-89 | [5] |

Boiling Point

The boiling point of 4-Hydroxy-3-methoxybenzonitrile is less consistently reported, with some sources indicating it as not applicable ("n/a"), likely due to potential decomposition at atmospheric pressure.[5] However, an estimated boiling point is provided by some suppliers. It is advisable to perform distillation under reduced pressure to avoid degradation.

| Boiling Point (°C) | Pressure | Source |

| 346.27 (Estimated) | 760 mmHg | [6] |

Density

The density of 4-Hydroxy-3-methoxybenzonitrile is not widely reported from experimental measurements. An estimated value is available, which can be useful for calculations but should be confirmed experimentally for precise applications.

| Density (g/cm³) | Type | Source |

| 1.25 (Estimated) | [6] |

Solubility

Qualitative solubility information indicates that 4-Hydroxy-3-methoxybenzonitrile is sparingly soluble in water and soluble in alcohols.[2] For drug development and synthesis, understanding its solubility in a range of solvents is crucial for reaction setup, workup, and formulation.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of 4-Hydroxy-3-methoxybenzonitrile.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydroxy-3-methoxybenzonitrile reveals key functional groups present in the molecule.

-

O-H stretch: A broad peak characteristic of the phenolic hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity peak characteristic of the nitrile group.

-

C-O stretch: Peaks corresponding to the methoxy and phenolic ether linkages.

-

Aromatic C-H and C=C stretches: Signals indicative of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4-Hydroxy-3-methoxybenzonitrile.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The splitting patterns and chemical shifts of the aromatic protons provide information about their substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.[7][8]

Experimental Workflows

Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin

A common and logical synthetic route to 4-Hydroxy-3-methoxybenzonitrile starts from the readily available and bio-based precursor, vanillin.[2][9] The overall transformation involves the conversion of the aldehyde functional group of vanillin into a nitrile.

Caption: Synthetic workflow for 4-Hydroxy-3-methoxybenzonitrile from vanillin.

Experimental Protocol: Synthesis of 4-Hydroxy-3-methoxybenzonitrile

-

Oximation of Vanillin:

-

Dissolve vanillin in a suitable solvent (e.g., ethanol or aqueous base).

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) to the vanillin solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture and isolate the crude vanillin oxime by filtration or extraction.

-

-

Dehydration of Vanillin Oxime:

-

Treat the crude vanillin oxime with a dehydrating agent, such as acetic anhydride or thionyl chloride.

-

Heat the reaction mixture, carefully controlling the temperature, to effect the dehydration to the nitrile.

-

After the reaction is complete, quench the reaction mixture, for example, by pouring it into ice water.

-

Isolate the crude 4-Hydroxy-3-methoxybenzonitrile by filtration.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Hydroxy-3-methoxybenzonitrile.

-

Dry the purified crystals under vacuum.

-

Determination of Melting Point

The melting point of the synthesized 4-Hydroxy-3-methoxybenzonitrile should be determined to assess its purity.

Caption: Experimental workflow for melting point determination.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the synthesized 4-Hydroxy-3-methoxybenzonitrile is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation and Recording: Observe the sample carefully and record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of 4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3). A solid understanding of its melting point, solubility, and spectroscopic characteristics is critical for its successful application in synthetic chemistry and drug development. The provided experimental workflows for its synthesis and the determination of its melting point offer a practical framework for researchers. For properties like boiling point and density, where experimentally determined values are not consistently available, the provided estimates serve as a useful starting point, with the caveat that experimental verification is recommended for high-precision applications.

References

-

4-Hydroxy-3-methoxybenzonitrile. PubChem. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of nitrile derivatives of vanillin. ResearchGate. Available at: [Link]

-

4-hydroxy-3-methoxybenzonitrile. Chemexper. Available at: [Link]

-

4-Hydroxy-3-methoxybenzonitrile (CAS 4421-08-3) Properties | Density, Cp, Viscosity. Chemcasts. Available at: [Link]

-

4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Preparation of Vanillonitrile and Vanillic Acid from Vanillin. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of macrocycles derived from vanillin and isovanillin. Indian Journal of Chemistry. Available at: [Link]

-

Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. C&L Inventory. Available at: [Link]

-

Synthesis of Vanillin from Lignin. Chemical Science International Journal. Available at: [Link]

-

Benzonitrile, 4-hydroxy-. NIST WebBook. Available at: [Link]

-

4-hydroxy-3- methoxybenzonitrile. Synocule. Available at: [Link]

-

1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. ResearchGate. Available at: [Link]

Sources

- 1. 4-Hydroxy-3-methoxybenzonitrile | C8H7NO2 | CID 78135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chem-casts.com [chem-casts.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Hydroxy-3-methoxybenzonitrile(4421-08-3) 13C NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Properties of Dimethyl-POPOP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethyl-POPOP [1,4-bis(4-methyl-5-phenyl-2-oxazolyl)benzene], a prominent organic scintillator, has carved a significant niche in radiation detection and as a wavelength shifter in various scientific applications. Its robust fluorescent properties, characterized by high quantum efficiency and a short decay time, make it an invaluable tool for researchers. This technical guide, intended for scientists and professionals in drug development and related fields, provides a comprehensive overview of the spectroscopic characteristics of Dimethyl-POPOP. We will delve into its absorption and emission properties, the critical influence of the solvent environment, and the underlying photophysical mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the precise measurement of its key spectroscopic parameters, ensuring scientific integrity and reproducibility.

Molecular and Photophysical Fundamentals

Dimethyl-POPOP is a heterocyclic aromatic hydrocarbon with the chemical formula C₂₆H₂₀N₂O₂ and a molecular weight of 392.45 g/mol .[1][2] Its structure, characterized by a central benzene ring linked to two oxazole moieties substituted with phenyl and methyl groups, is the cornerstone of its exceptional spectroscopic behavior. This extended π-conjugated system is responsible for its strong absorption in the near-ultraviolet region and subsequent intense fluorescence in the violet-blue part of the spectrum.

The addition of two methyl groups to the parent POPOP structure subtly modifies its electronic and, consequently, its spectroscopic properties. These electron-donating groups can influence the energy levels of the molecule, leading to shifts in the absorption and emission maxima and potentially affecting the fluorescence quantum yield and lifetime. A thorough understanding of these structure-property relationships is crucial for optimizing its use in various applications.

Spectroscopic Parameters: A Quantitative Overview

The utility of Dimethyl-POPOP in any application is fundamentally governed by its spectroscopic parameters. This section provides a summary of these key characteristics.

Absorption and Emission Spectra

In a non-polar solvent like cyclohexane, Dimethyl-POPOP exhibits a strong absorption maximum (λ_abs) centered around 362 nm.[3] Upon excitation, it emits a vibrant blue fluorescence with an emission maximum (λ_em) at approximately 419 nm.[3] The significant separation between the absorption and emission peaks, known as the Stokes shift, is a desirable characteristic for fluorescent probes as it minimizes self-absorption and enhances detection sensitivity.

Molar Extinction Coefficient

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_f) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are intrinsically linked and are critical for applications in time-resolved fluorescence spectroscopy and scintillation counting.

The fluorescence quantum yield of Dimethyl-POPOP is influenced by the solvent environment.[4][5][6][7][8] Generally, in non-polar, aprotic solvents, the quantum yield is high, approaching unity. In polar solvents, the quantum yield tends to decrease due to non-radiative decay pathways becoming more prevalent.[7][8] Similarly, the fluorescence lifetime is also solvent-dependent, typically decreasing with increasing solvent polarity.[7][9][10]

Table 1: Spectroscopic Properties of Dimethyl-POPOP in Selected Solvents

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Cyclohexane | 2.02 | ~362 | ~419 | High (near unity) | ~1.5 |

| Toluene | 2.38 | Data not available | Data not available | High | Data not available |

| Ethanol | 24.55 | Data not available | Data not available | Moderate | ~1.46 |

The Influence of the Solvent Environment: Solvatochromism

The spectroscopic properties of Dimethyl-POPOP are profoundly influenced by the surrounding solvent molecules, a phenomenon known as solvatochromism.[5][6][7][8][9] The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the absorption and emission spectra.

In general, with increasing solvent polarity, a bathochromic (red) shift in the emission spectrum of Dimethyl-POPOP is expected. This is due to the stabilization of the more polar excited state by the polar solvent molecules. This solvent-dependent behavior is a critical consideration for applications where the dye is used in different media.

Scintillation Mechanism: From Radiation to Light

Dimethyl-POPOP is widely used as a secondary scintillator or wavelength shifter in liquid and plastic scintillators.[11][12] The scintillation process involves a series of energy transfer steps:

-

Primary Excitation: High-energy ionizing radiation (e.g., beta particles, gamma rays) interacts with the solvent molecules (e.g., toluene, xylene), exciting them to higher electronic states.

-

Energy Transfer: The excited solvent molecules efficiently transfer their energy to a primary scintillator (e.g., PPO - 2,5-diphenyloxazole), which is present in a higher concentration.

-

Wavelength Shifting: The primary scintillator fluoresces, emitting photons at a shorter wavelength. Dimethyl-POPOP, the secondary scintillator, absorbs these photons.

-

Final Emission: Dimethyl-POPOP then fluoresces, emitting photons at a longer wavelength (in the blue region of the spectrum), which is more efficiently detected by photomultiplier tubes (PMTs).

This two-step wavelength shifting process is crucial for matching the emission spectrum of the scintillator to the optimal sensitivity range of the photodetector, thereby maximizing the light collection efficiency.

Experimental Protocols

Accurate and reproducible measurement of the spectroscopic properties of Dimethyl-POPOP is paramount for its effective application. This section provides detailed, field-proven protocols for determining its key parameters.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

-

Stock Solution Preparation: Accurately weigh a known mass of Dimethyl-POPOP and dissolve it in a known volume of a suitable solvent (e.g., cyclohexane) to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with the same solvent.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the absorption maximum (λ_max).

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

Diagram 1: Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield is most accurately determined using a comparative method, referencing a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Dimethyl-POPOP (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Solution Preparation: Prepare a series of solutions of both the standard and Dimethyl-POPOP in the same solvent with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Spectra Acquisition: Using a spectrofluorometer, record the absorption and fluorescence emission spectra of all solutions.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Diagram 2: Experimental Setup for Quantum Yield Measurement

Caption: The fundamental components and process of TCSPC.

Conclusion and Future Perspectives

Dimethyl-POPOP remains a cornerstone fluorescent material in various scientific disciplines due to its excellent spectroscopic properties. This guide has provided a comprehensive overview of its absorption, emission, and solvent-dependent characteristics, along with detailed protocols for their accurate measurement. A deeper understanding of the structure-property relationships, particularly the influence of the methyl groups compared to the parent POPOP, will pave the way for the rational design of new and improved oxazole-based scintillators and fluorescent probes. Further research into the photophysical behavior of Dimethyl-POPOP in complex biological environments will undoubtedly expand its utility in the realm of drug development and biomedical imaging.

References

-

A. B. Enterprises. (n.d.). Dimethyl Popop 99% Scintillation Grade. Retrieved from [Link]

- Al-Romaizan, A. N., & Hussein, M. A. (2018). A New Candidate Laser Dye Based 1,4-Bis[β-(2-Naphthothiazolyle)Vinyl]Benzene. Spectroscopic Behavior, Laser Parameters and Excitation Energy Transfer. Journal of Fluorescence.

- El-Daly, S. A., El-Azim, S. A., Asiri, A. M., et al. (2012). Photophysical Parameters, Excitation Energy Transfer, and Photoreactivity of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) Laser Dye.

- Gaber, M., El-Daly, S., Al-Shihry, S., & Sayed, Y. E. (2008). Photophysical properties, excitation energy transfer and laser activity of 3-(4′-dimethylaminophenyl)-1-(2-pyridinyl) prop-2-en-1-one (DMAPP): A new potential laser dye.

- Gungor, E., Tasal, E., & Gungor, T. (2016). Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Physical Chemistry, 6(2), 33-38.

-

PubChem. (n.d.). Dimethyl-POPOP. Retrieved from [Link]

-

ResearchGate. (2016). Solubility and fluorescence lifetime of 2,5-diphenyloxazole and 1,4-bis(5-phenyl-oxazolyl-2)benzene in water–ethanol and water–acetone solvent systems. Retrieved from [Link]

-

ResearchGate. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Retrieved from [Link]

-

ResearchGate. (2020). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of variation of fluorescence quantum yield of DMAPOP as a function of solvent polarity. Retrieved from [Link]

- Sharma, V. K., Sahare, P. D., Rastogi, R. C., & Singh, S. K. (2003). Effect of solvent polarity on the quantum yield of (C17H19N3). JMESS.

- Skorotetcky, M., Borshchev, O., Ponomarenko, S., et al. (2017). Synthesis and photostability of 1,4- bis (5-phenyloxazol-2-yl)benzene (POPOP)

-

Suvchem. (n.d.). DIMETHYL POPOP (SCINTILLATION GRADE). Retrieved from [Link]

- U.S. National Institute of Standards and Technology. (1976). Fluorescence quantum yield measurements.

- Vasileva, E. A., et al. (2023). Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities. Molecules, 28(12), 4758.

- van der Auweraer, M., et al. (2006). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. The Journal of Physical Chemistry A, 110(18), 5998–6008.

Sources

- 1. DIMETHYL POPOP | 3073-87-8 [amp.chemicalbook.com]

- 2. Dimethyl-POPOP | C26H20N2O2 | CID 76491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. researchgate.net [researchgate.net]

- 11. Buy DIMETHYL POPOP 99% Scintillation Grade at Affordable Price, Crystalline Chemical Compound [abchemicalindustries.com]

- 12. Dimethyl Popop 99% Scintillation Grade - Cas No: 10081-67-1 at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]

1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene fluorescence quantum yield

An In-depth Technical Guide to the Fluorescence Quantum Yield of 1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP)

A Foreword on Compound Selection: This guide focuses on the fluorescence quantum yield of 1,4-Bis(5-phenyl-2-oxazolyl)benzene, commonly known as POPOP. The initial topic requested was 1,4-Bis(4-methyl-5-phenyloxazol-2-yl)benzene (DMPOPOP). However, a comprehensive literature search revealed a scarcity of specific photophysical data for DMPOPOP. In contrast, POPOP is a structurally similar and extensively studied compound with a wealth of available data regarding its fluorescence properties. Therefore, to provide a thorough and well-supported technical guide, POPOP has been selected as a representative molecule of this class of organic scintillators. The principles and methodologies discussed herein are broadly applicable to related compounds.

Introduction to POPOP and its Fluorescence Significance

1,4-Bis(5-phenyl-2-oxazolyl)benzene (POPOP) is a highly efficient organic scintillator and laser dye.[1] Its molecular structure, characterized by a conjugated system of aromatic and heterocyclic rings, gives rise to its strong absorption in the ultraviolet region and intense fluorescence emission in the blue part of the visible spectrum.[2] The efficiency of this light emission is quantified by its fluorescence quantum yield (Φf), a critical parameter for its applications in radiation detection, liquid scintillation counting, and as a gain medium in dye lasers.[1][3] A high fluorescence quantum yield is a key advantage of POPOP, contributing to its bright emission and sensitivity in detector applications.[4]

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by the molecule.[5] It is a measure of the efficiency of the fluorescence process. A value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. POPOP exhibits a very high quantum yield, making it an excellent fluorophore.[3]

Theoretical Foundations of Fluorescence Quantum Yield

Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). The excited molecule can then return to the ground state through several pathways, both radiative and non-radiative.[6]

-

Radiative Decay (Fluorescence): The emission of a photon as the molecule relaxes from S₁ to S₀. The rate constant for this process is denoted as kf.

-

Non-radiative Decay: De-excitation occurs without the emission of a photon. These processes include:

-

Internal Conversion: A transition between electronic states of the same multiplicity (e.g., S₁ to S₀), with the excess energy dissipated as heat.

-

Intersystem Crossing: A transition to an excited triplet state (T₁), which can then decay non-radiatively or through phosphorescence.

-

External Conversion/Quenching: Interaction with other molecules in the environment leads to de-excitation.[5]

-

The fluorescence quantum yield (Φf) is mathematically expressed as the ratio of the rate of radiative decay to the sum of the rates of all decay processes:

Φf = kf / (kf + Σknr)

where Σknr represents the sum of the rate constants for all non-radiative processes.[5] From this relationship, it is clear that the quantum yield will be high if the rate of fluorescence is significantly greater than the rates of non-radiative decay pathways.[5]

Quantitative Data for POPOP Fluorescence Quantum Yield

The fluorescence quantum yield of POPOP is influenced by its local environment, particularly the solvent. The following table summarizes a reported value for POPOP in a non-polar solvent.

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| POPOP | Cyclohexane | 359 | Not Specified | 0.93 | [2] |

Experimental Determination of Fluorescence Quantum Yield: The Relative Method

The fluorescence quantum yield of a compound can be determined using either absolute or relative methods.[7][8] The absolute method, which often requires an integrating sphere to capture all emitted light, provides a direct measurement.[9] However, the relative method is more commonly employed due to its simplicity and accessibility.[7][10] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[10]

Principle of the Relative Method

The relative method relies on the assumption that if a standard and an unknown sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated fluorescence intensities is equal to the ratio of their fluorescence quantum yields.[6]

The relative quantum yield (Φx) of an unknown sample is calculated using the following equation:

Φx = Φst * (Fx / Fst) * (Ast / Ax) * (nx² / nst²)

Where:

-

Φst is the fluorescence quantum yield of the standard.[7]

-

Fx and Fst are the integrated fluorescence intensities of the unknown sample and the standard, respectively.[7]

-

Ax and Ast are the absorbances of the unknown sample and the standard at the excitation wavelength.[7]

-

nx and nst are the refractive indices of the solvents used for the unknown sample and the standard, respectively.[7]

To minimize errors from self-absorption, it is crucial to work with dilute solutions, typically with absorbances below 0.1 at the excitation wavelength.[10]

Step-by-Step Experimental Protocol

-

Selection of a Fluorescence Standard:

-

Choose a standard that absorbs and emits in a similar spectral range to the sample (POPOP). For POPOP, with an absorption maximum around 359 nm and blue emission, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90).[5][11]

-

The standard should be photochemically stable and have a well-documented and consistent quantum yield.[12]

-

-

Preparation of Solutions:

-

Prepare a stock solution of POPOP in a spectroscopic grade solvent (e.g., cyclohexane).

-

Prepare a stock solution of the chosen standard in its appropriate solvent.

-

From the stock solutions, prepare a series of dilutions for both the POPOP and the standard, ensuring that the absorbance at the intended excitation wavelength is between 0.02 and 0.1. This is done to ensure linearity and avoid inner filter effects.[10]

-

-

Spectroscopic Measurements:

-

Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of POPOP and the standard. Determine the absorbance value at the chosen excitation wavelength for each solution.

-

Fluorescence Spectra:

-

Using a spectrofluorometer, set the excitation wavelength (e.g., 359 nm for POPOP).

-

Record the fluorescence emission spectrum for each solution of POPOP and the standard. Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.[10]

-

Record the fluorescence spectrum of a solvent blank for background subtraction.

-

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution of POPOP and the standard.

-

For each sample and standard solution, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength.

-

The plots should be linear. Determine the slope of the best-fit line for both the POPOP data and the standard data. The slope represents the integrated intensity per unit of absorbance.

-

Calculate the quantum yield of POPOP using the modified equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

Where Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

Experimental Workflow Diagram

Caption: Workflow for relative fluorescence quantum yield determination.

Factors Influencing the Fluorescence Quantum Yield of POPOP

Several environmental and molecular factors can affect the fluorescence quantum yield of POPOP by altering the rates of radiative and non-radiative decay.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state. For some molecules, increasing solvent polarity can stabilize charge-transfer excited states, which may lead to an increase in non-radiative decay and a decrease in quantum yield.[13][14] POPOP, being relatively non-polar, is often used in non-polar solvents like cyclohexane or toluene to maintain its high quantum yield.[2]

-

Temperature: Increasing the temperature generally leads to a decrease in fluorescence quantum yield.[15] This is because higher temperatures increase the probability of non-radiative decay pathways, such as internal conversion and external conversion, due to increased molecular vibrations and collisions.[16][17]

-

Concentration: At high concentrations, the fluorescence quantum yield of POPOP can decrease due to a phenomenon known as concentration quenching or self-quenching.[18] This occurs when an excited molecule interacts with a ground-state molecule of the same species, leading to non-radiative de-excitation.[19] Inner filter effects, where emitted fluorescence is reabsorbed by other molecules, can also become significant at high concentrations.[19]

-

Presence of Quenchers: Certain substances, known as quenchers, can deactivate the excited state of POPOP through various mechanisms like collisional quenching or energy transfer. Dissolved oxygen is a common quencher of fluorescence.[20] The presence of impurities or other chemical species can significantly lower the observed quantum yield.

-

pH: For molecules with acidic or basic functional groups, the pH of the solution can significantly impact fluorescence by altering the protonation state of the molecule.[21] While POPOP itself does not have readily ionizable groups, significant changes in the acidity or basicity of the medium could potentially affect its fluorescence properties.

Diagram of Influencing Factors

Caption: Factors affecting the fluorescence quantum yield of POPOP.

Conclusion

The high fluorescence quantum yield of POPOP is a cornerstone of its utility in various scientific and technological applications. Understanding the principles behind this property and the methods for its accurate determination is crucial for researchers and professionals in fields ranging from materials science to drug development. The relative method, when performed with care and attention to experimental details such as the choice of standard and the avoidance of high concentrations, provides a reliable means of quantifying this essential photophysical parameter. By controlling factors such as solvent environment, temperature, and concentration, the performance of POPOP as a fluorophore can be optimized for specific applications.

References

-

BAM. (n.d.). Fluorescence quantum yield standards. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

-

JASCO Global. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

-

Glembockyte, V., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. Retrieved from [Link]

-

Hof, M., et al. (n.d.). A new and versatile fluorescence standard for quantum yield determination. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

-

Pieczykolan, M., et al. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules. Retrieved from [Link]

-

Resch-Genger, U., et al. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]

-

Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Retrieved from [Link]

-

Pieczykolan, M., et al. (n.d.). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. National Institutes of Health. Retrieved from [Link]

-

L. M. T. Frija, et al. (2013). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. ResearchGate. Retrieved from [Link]

-

Pieczykolan, M., et al. (2019). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. ResearchGate. Retrieved from [Link]

-

L. M. T. Frija, et al. (2013). Solvent and media effects on the photophysics of naphthoxazole derivatives. Photochemistry and Photobiology. Retrieved from [Link]

-

L. M. T. Frija, et al. (2013). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Repositorio Institucional da Universidade de Coimbra. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of 1-4MP, 2-4MP,4MP and MPOP. Retrieved from [Link]

-

Howarth, M., et al. (n.d.). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. National Institutes of Health. Retrieved from [Link]

-

JMESS. (n.d.). Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). Retrieved from [Link]

-

Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. (n.d.). AWS. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM. Retrieved from [Link]

-

MilliporeSigma. (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl) benzene POPOP Laser Dye. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl)benzene, [POPOP]. Retrieved from [Link]

-

MDPI. (n.d.). Temperature-Dependent Fluorescent Properties of Single-Photon Emitters in 3C-SiC. Retrieved from [Link]

-

MDPI. (2023, July 16). A Turn-On Fluorescent Assay for Glyphosate Determination Based on Polydopamine-Polyethyleneimine Copolymer via the Inner Filter Effect. Retrieved from [Link]

-

National Institutes of Health. (2024, February 1). Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. Retrieved from [Link]

-

National Institutes of Health. (2023, June 13). Polyaromatic Hydrocarbon (PAH)-Based Aza-POPOPs: Synthesis, Photophysical Studies, and Nitroanalyte Sensing Abilities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Temperature Dependence of Fluorescent Probes for Applications to Polymer Materials Processing. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

National Institutes of Health. (2024, April 28). Molecular Design Using Selected Concentration Effects in Optically Activated Fluorescent Matrices. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorescence Quantum Yield Measurements. Retrieved from [Link]

-

PubMed. (n.d.). Effect of temperature on light-absorption and fluorescence of the peroxidase. Retrieved from [Link]

-

MDPI. (n.d.). Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. Retrieved from [Link]

-

ResearchGate. (2022, July 27). Temperature effects on the emission of polymer optical fibers doped with Lumogen dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of concentration on the fluorescence intensity of 4-methylumbelliferone. Retrieved from [Link]

-

PubMed. (n.d.). Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Transition in the Temperature-Dependence of GFP Fluorescence: From Proton Wires to Proton Exit. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Insight into Factors Affecting the Presence, Degree, and Temporal Stability of Fluorescence Intensification on ZnO Nanorod Ends. Retrieved from [Link]

-

ResearchGate. (2015). Factors Affecting Use of Fluorescent Agents in Identification of Resin-based Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). ESR spectra of DMPO trapped radical adducts. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone of Bright Displays: Understanding DPEPO's Properties. Retrieved from [Link]

-

ResearchGate. (2023). A Turn-On Fluorescent Assay for Glyphosate Determination Based on Polydopamine-Polyethyleneimine Copolymer via the Inner Filter Effect. Retrieved from [Link]

-

National Institutes of Health. (2023, August 18). Fluorescence of D-Glucose-Derived Carbon Dots: Effect of Process Parameters. Retrieved from [Link]

-

National Institutes of Health. (2007, May 15). Spectroscopic characterization of streptavidin functionalized quantum dots. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. PhotochemCAD | 1,4-Bis(5-phenyl-2-oxazolyl)benzene, [POPOP] [photochemcad.com]

- 3. 1,4-双(5-苯基-2-恶唑基)苯 BioReagent, suitable for scintillation | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,4-双(5-苯基-2-恶唑基)苯 BioReagent, suitable for scintillation | Sigma-Aldrich [sigmaaldrich.com]

- 5. Quantum yield - Wikipedia [en.wikipedia.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. jasco-global.com [jasco-global.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. jascoinc.com [jascoinc.com]

- 10. edinst.com [edinst.com]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jmess.org [jmess.org]

- 15. Effect of temperature on light-absorption and fluorescence of the peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Transition in the Temperature-Dependence of GFP Fluorescence: From Proton Wires to Proton Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Design Using Selected Concentration Effects in Optically Activated Fluorescent Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Factors influencing the ability of fluorescence emission and fluorescence quenching experimental research] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Solubility of Dimethyl-POPOP in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have frequently encountered the need for precise solubility data in the development of various formulations, particularly in the realm of scintillators and fluorescent probes. Dimethyl-POPOP, a widely used scintillator, presents a recurring challenge due to the scattered and often qualitative nature of its solubility information. This guide is born out of a necessity to consolidate theoretical principles with practical, field-proven methodologies to provide a comprehensive resource for scientists and researchers. Herein, we will not only explore the theoretical underpinnings of Dimethyl-POPOP's solubility but also provide actionable, step-by-step protocols for its empirical determination, ensuring both scientific rigor and practical utility.

Introduction to Dimethyl-POPOP

Dimethyl-POPOP (1,4-bis(4-methyl-5-phenyloxazol-2-yl)benzene) is a highly efficient wavelength shifter used in scintillation cocktails and plastic scintillators.[1][2] Its primary function is to absorb the initial fluorescence from a primary scintillant and re-emit it at a longer wavelength, better matching the spectral sensitivity of photomultiplier tubes.[3] A pale yellow to yellow-green solid with a blue fluorescence, its chemical structure largely dictates its solubility characteristics.[1][2]

Chemical Structure and Properties:

-

Chemical Formula: C₂₆H₂₀N₂O₂[4]

-

Molecular Weight: Approximately 392.4 g/mol [4]

-

Structure: A conjugated aromatic system composed of a central benzene ring linked to two substituted oxazole rings. This extensive aromaticity and lack of highly polar functional groups render it largely non-polar.

The inherent non-polar nature of Dimethyl-POPOP is the primary determinant of its solubility, making it readily soluble in many organic solvents while being virtually insoluble in water.[4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for understanding the solubility of Dimethyl-POPOP.[5][6] This principle is governed by the intermolecular forces between the solute (Dimethyl-POPOP) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Given Dimethyl-POPOP's non-polar, aromatic structure, it primarily interacts through van der Waals forces (specifically, London dispersion forces). Therefore, it will exhibit higher solubility in solvents that also predominantly feature these types of intermolecular interactions.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Below is a table of HSP for common organic solvents, which can be used to estimate their suitability for dissolving Dimethyl-POPOP.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Toluene | 18.0 | 1.4 | 2.0 |

| Xylene | 17.8 | 1.0 | 3.1 |

| Dioxane | 17.5 | 1.8 | 9.0 |

| THF | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Styrene | 18.6 | 1.0 | 4.1 |

Data sourced from various Hansen Solubility Parameter databases.

Based on this data, aromatic solvents like toluene and xylene are predicted to be excellent solvents for Dimethyl-POPOP due to their similar high δD and low δP and δH values. Dioxane and THF, with moderate polarity, are also expected to be good solvents. Acetone, with a higher polar component, may be a less effective solvent in comparison.

Quantitative Solubility of Dimethyl-POPOP: A Practical Gap

A comprehensive search of the scientific literature reveals a significant lack of publicly available quantitative solubility data for Dimethyl-POPOP in various organic solvents. While its use in scintillator cocktails containing solvents like toluene is well-documented, specific solubility limits (e.g., in g/L) are not commonly reported. This highlights the critical need for empirical determination of its solubility for specific applications.

Experimental Determination of Dimethyl-POPOP Solubility

The following section provides a detailed, self-validating protocol for the quantitative determination of Dimethyl-POPOP solubility in an organic solvent of choice. This method utilizes UV-Visible spectrophotometry, a widely accessible and reliable analytical technique.

Principle

This protocol is based on preparing a saturated solution of Dimethyl-POPOP at a controlled temperature, followed by the quantification of the dissolved solute using a pre-established calibration curve derived from UV-Vis spectrophotometry. The Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration, is the fundamental principle behind this quantification.[9]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for determining Dimethyl-POPOP solubility.

Step-by-Step Methodology

Part 1: Generation of a Calibration Curve

-

Preparation of a Stock Solution:

-

Accurately weigh approximately 10 mg of Dimethyl-POPOP using an analytical balance.

-

Dissolve the weighed solid in a 100 mL volumetric flask using the organic solvent of interest to create a stock solution of known concentration (e.g., 100 µg/mL). Ensure complete dissolution.[10]

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of decreasing concentrations (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, and 0.625 µg/mL).[10] Use volumetric flasks and pipettes for accuracy.

-

-

UV-Vis Spectrophotometric Analysis:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.[11]

-

Set the spectrophotometer to scan a wavelength range (e.g., 300-500 nm) to determine the wavelength of maximum absorbance (λmax) for Dimethyl-POPOP in the chosen solvent. The literature suggests an excitation peak around 362 nm, which can be used as a starting point for identifying the absorbance maximum.[12]

-

Set the instrument to the determined λmax.

-

Use the pure solvent as a blank to zero the spectrophotometer.[11]

-

Measure the absorbance of each standard solution in triplicate.[10]

-

-

Constructing the Calibration Curve:

-

Plot the average absorbance of each standard solution against its known concentration.[9]

-

Perform a linear regression analysis on the data points. The resulting plot should be linear with a coefficient of determination (R²) close to 1, indicating a good fit.[9]

-

The equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept, will be used to determine the concentration of the unknown sample.

-

Part 2: Determination of Solubility

-

Preparation of a Saturated Solution:

-

In a sealed container (e.g., a screw-cap vial), add an excess amount of Dimethyl-POPOP to a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled water bath is ideal.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at the predetermined λmax in triplicate.

-

-

Calculation of Solubility:

-

Use the average absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of Dimethyl-POPOP in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Dimethyl-POPOP in the chosen solvent at the specified temperature.

-

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained by several key factors:

-

Linearity of the Calibration Curve: An R² value close to 1 validates the direct relationship between absorbance and concentration within the tested range.

-

Triplicate Measurements: Performing all measurements in triplicate and using the average reduces the impact of random errors.

-

Use of a Blank: Zeroing the spectrophotometer with the pure solvent ensures that the measured absorbance is solely due to Dimethyl-POPOP.

-

Temperature Control: Maintaining a constant temperature during the preparation of the saturated solution is critical, as solubility is temperature-dependent.

Troubleshooting and Considerations

-